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  • Product: 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride
  • CAS: 381178-60-5

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the predicted , a complex organic molecule. In the absence of direct experimental spectra in publicly available literature, this document serves as an expert-level predictive guide, synthesizing data from analogous structures and foundational NMR principles. We will explore the rationale behind the predicted spectral features, discuss the influence of various functional groups on chemical shifts, and provide a standardized protocol for the future acquisition of experimental data. This whitepaper is intended to be a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science who may be working with this or structurally related compounds.

Introduction: The Structural Elucidation Challenge

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (CAS 381178-60-5) is a molecule of interest due to its potential applications as a building block in the synthesis of novel chemical entities.[1][2] Its structure combines a substituted furan ring, a nitrophenyl moiety, and a reactive acyl chloride group, presenting a unique and informative NMR spectrum. Understanding the NMR profile of this molecule is critical for confirming its identity, assessing its purity, and studying its reactivity. This guide will provide a detailed, predictive analysis of its 1H and 13C NMR spectra.

Predicted 1H NMR Spectral Analysis

The 1H NMR spectrum of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride is expected to exhibit distinct signals corresponding to the protons on the furan and nitrophenyl rings, as well as the methyl group. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the carbonyl chloride, and the electron-donating nature of the methyl group and the furan oxygen.

Molecular Structure and Proton Numbering:

Figure 1. Molecular structure of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride with proton numbering.

Predicted 1H NMR Chemical Shifts:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-37.30 - 7.50DoubletJ3,4 = 3.5 - 4.0Deshielded by the adjacent furan oxygen and the C-2 carbonyl chloride.
H-46.80 - 7.00DoubletJ4,3 = 3.5 - 4.0Shielded relative to H-3 due to its position further from the electron-withdrawing groups.
H-3'8.30 - 8.50DoubletJ3',5' = ~2.5Strongly deshielded by the ortho-nitro group.
H-5'8.10 - 8.30Doublet of DoubletsJ5',6' = ~8.5, J5',3' = ~2.5Deshielded by the para-nitro group and coupled to both H-6' and H-3'.
H-6'7.50 - 7.70DoubletJ6',5' = ~8.5Influenced by the ortho-methyl group and meta to the nitro group.
-CH32.50 - 2.70SingletN/ATypical chemical shift for a methyl group attached to an aromatic ring.

Predicted 13C NMR Spectral Analysis

The 13C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.

Carbon Atom Numbering:

Figure 2. Molecular structure of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride with carbon numbering.

Predicted 13C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)Rationale
C=O158.0 - 162.0Typical range for an acyl chloride carbonyl carbon.
C2150.0 - 154.0Attached to the electron-withdrawing nitrophenyl group.
C5145.0 - 149.0Attached to the electron-withdrawing carbonyl chloride group.
C3120.0 - 124.0Furan ring carbon adjacent to the carbonyl-substituted carbon.
C4112.0 - 116.0Furan ring carbon adjacent to the nitrophenyl-substituted carbon.
C1'133.0 - 137.0Aromatic carbon attached to the furan ring.
C2'138.0 - 142.0Aromatic carbon bearing the methyl group.
C3'123.0 - 127.0Aromatic carbon ortho to the nitro group.
C4'148.0 - 152.0Aromatic carbon bearing the nitro group.
C5'125.0 - 129.0Aromatic carbon meta to the nitro group.
C6'130.0 - 134.0Aromatic carbon ortho to the methyl group.
-CH318.0 - 22.0Typical range for a methyl group on an aromatic ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality 1H and 13C NMR spectra for 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride, the following experimental protocol is recommended.

Workflow for NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-600 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃). transfer Transfer solution to a clean, dry 5 mm NMR tube. dissolve->transfer cap Cap the NMR tube securely. transfer->cap insert Insert the sample into the spectrometer. cap->insert lock Lock on the deuterium signal of CDCl₃. insert->lock shim Shim the magnetic field to optimize homogeneity. lock->shim tune Tune and match the probe for ¹H and ¹³C frequencies. shim->tune acquire_h1 Acquire ¹H spectrum (e.g., 16-32 scans). tune->acquire_h1 acquire_c13 Acquire ¹³C spectrum (e.g., 1024-4096 scans). tune->acquire_c13 ft Apply Fourier transform to the raw data (FID). acquire_h1->ft acquire_c13->ft phase Phase correct the spectra. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). baseline->reference integrate Integrate ¹H signals and pick peaks for both spectra. reference->integrate

Figure 3. Recommended workflow for NMR data acquisition and processing.

Instrumentation and Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Solvent: Deuterated chloroform (CDCl3) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for referencing.

  • 1H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Approximately 16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

  • 13C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: Approximately 250 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the 1H and 13C NMR spectra of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride. The predicted chemical shifts and coupling constants are based on established principles of NMR spectroscopy and data from structurally related molecules. The provided experimental protocol offers a robust framework for the actual acquisition of spectral data. This document is intended to serve as a foundational reference for researchers, aiding in the structural verification and characterization of this and similar chemical entities.

References

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furancarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-(4-nitrophenyl)-2,3-dihydro-1,3-benzothiazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Gasco, A. M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1501. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Asian Journal of Chemistry. (2024). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester.... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(2-METHYL-4-NITROPHENYL)FURAN-2-CARBONYL CHLORIDE. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • SciSpace. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

  • R Discovery. (1983). 13C nmr spectroscopy of carbonyl compounds : 2. Conformational amd configurational dependence of the (z)-epoxyenone/furan isomerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S11 The 1 H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan.... Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride

Executive Overview The structural characterization of highly reactive intermediates is a critical bottleneck in modern drug development and synthetic chemistry. 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (CAS: 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The structural characterization of highly reactive intermediates is a critical bottleneck in modern drug development and synthetic chemistry. 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (CAS: 381178-60-5) represents a complex analytical challenge due to the presence of three distinct functional domains: a highly electrophilic acyl chloride, a stable furan linker, and a nitroaromatic moiety[1].

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond generic mass spectrometry (MS) guidelines. Here, we dissect the causality behind specific ionization behaviors and establish a self-validating analytical workflow. By understanding the intrinsic solvolysis risks of acyl chlorides and the distinct radical-loss pathways of nitroaromatics, researchers can definitively elucidate this molecule's structure without being misled by in-source artifacts.

Physicochemical Profiling & The Analytical Challenge

To analyze a molecule effectively, one must first anticipate its behavior in the ion source. 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (Molecular Weight: 265.65 g/mol , Formula: C12H8ClNO4) is inherently unstable in protic environments[1].

The Causality of Signal Loss: Standard Liquid Chromatography-Mass Spectrometry (LC-MS) workflows rely on protic mobile phases (e.g., methanol, water) and acidic modifiers. If this acyl chloride is subjected to standard Electrospray Ionization (ESI) conditions, nucleophilic attack by the solvent will rapidly convert the analyte into a carboxylic acid or ester before it ever reaches the mass analyzer. Consequently, the operator will erroneously identify the solvolysis product rather than the intact target.

To circumvent this, we must employ either anhydrous Electron Ionization (EI-MS) or a deliberate derivatization strategy for ESI-MS.

Self-Validating Experimental Protocols

Trust in analytical data requires a self-validating system. The following dual-pathway protocol ensures that the observed mass spectra are definitively linked to the intact acyl chloride, ruling out degradation artifacts.

Protocol A: Anhydrous Electron Ionization (EI-MS)

This pathway is designed to observe the intact radical cation and its native fragmentation cascade.

  • Matrix Dehydration: Dry High-Performance Liquid Chromatography (HPLC)-grade dichloromethane (DCM) over activated 3Å molecular sieves for 24 hours. Rationale: Eliminating trace water prevents premature hydrolysis to the m/z 247 carboxylic acid.

  • Sample Solubilization: Dissolve 1.0 mg of the analyte in 1.0 mL of the anhydrous DCM. Transfer immediately to an argon-flushed autosampler vial.

  • Introduction: Inject 1 µL into a GC-MS system equipped with a non-polar column (e.g., 5% phenyl-methylpolysiloxane) using a 1:50 split ratio.

  • Ionization: Operate the EI source at a standard 70 eV electron energy with a source temperature of 230°C.

Protocol B: Deliberate Derivatization (ESI-MS/MS)

To validate the EI-MS findings, we force a controlled reaction to create a stable surrogate for ESI analysis.

  • Esterification: Combine 1.0 mg of the analyte with 1.0 mL of anhydrous methanol. Add 10 µL of triethylamine (TEA).

  • Incubation: Vortex for 30 seconds and incubate at 25°C for 15 minutes. Rationale: TEA acts as an acid scavenger, driving the nucleophilic acyl substitution to completion, yielding a stable methyl ester.

  • Analysis: Dilute 1:100 in acetonitrile/water (0.1% formic acid) and inject into the LC-ESI-MS.

  • Validation Check: If the original compound was intact, this protocol will strictly yield the protonated methyl ester [M+H]+ at m/z 262.07.

SamplePrep A Solid Compound CAS 381178-60-5 B Anhydrous DCM Dissolution A->B Aprotic Pathway D MeOH + TEA Derivatization A->D Protic Pathway C Direct EI-MS (70 eV) B->C E ESI-MS/MS (Methyl Ester) D->E

Figure 1: Divergent sample preparation workflows for reactive acyl chloride MS analysis.

Mechanistic Fragmentation Pathways (EI-MS, 70 eV)

When subjected to 70 eV electron ionization, 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride undergoes a highly predictable, step-wise gas-phase dissociation.

Phase 1: Acylium Ion Formation (m/z 230)

The molecular ion [M]∙+ appears at m/z 265 (with a characteristic 37Cl isotopic peak at m/z 267 in a 3:1 ratio). The initial and most energetically favorable cleavage is the homolytic loss of the chlorine radical ( Cl∙ , -35 Da). This yields a highly stable, resonance-stabilized acylium ion at m/z 230. In acyl chlorides, this transition is so dominant that the m/z 230 peak typically serves as the base peak (100% relative abundance).

Phase 2: Furan Ring Decarbonylation (m/z 202)

Following the formation of the acylium ion, the molecule undergoes a characteristic decarbonylation. Furan derivatives under energetic MS conditions frequently expel carbon monoxide (CO, -28 Da)[2]. This neutral loss contracts the system, yielding a furan-aryl cation at m/z 202.

Phase 3: Nitroaromatic Signature Losses (m/z 172 and 156)

The remaining fragment (m/z 202) contains the 2-methyl-4-nitrophenyl group. Nitroaromatic compounds are well-documented exceptions to the even-electron rule in mass spectrometry, frequently undergoing radical losses[3]. Depending on the collision energy and internal energy distribution, the nitro group will undergo one of two diagnostic cleavages:

  • Loss of Nitric Oxide ( NO∙ , -30 Da): A complex rearrangement involving the transfer of an oxygen atom to the aromatic ring, followed by the expulsion of NO, yielding an aryloxy radical cation at m/z 172[3][4].

  • Loss of Nitrogen Dioxide ( NO2∙​ , -46 Da): Direct cleavage of the C-N bond, yielding a stable aryl cation at m/z 156[3].

MS_Fragmentation M Molecular Ion [M]•+ m/z 265 / 267 F1 Acylium Ion[M-Cl]+ m/z 230 M->F1 - Cl• (-35/37 Da) F2 Decarbonylated Ion[M-Cl-CO]+ m/z 202 F1->F2 - CO (-28 Da) F3a Loss of NO• [M-Cl-CO-NO]+ m/z 172 F2->F3a - NO• (-30 Da) F3b Loss of NO2• [M-Cl-CO-NO2]+ m/z 156 F2->F3b - NO2• (-46 Da)

Figure 2: Primary electron ionization (EI) fragmentation cascade of the target molecule.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses and anticipated relative abundances for the primary fragmentation cascade described above.

Fragment IdentityExact Mass (m/z)Molecular FormulaTypical Relative AbundanceMechanistic Origin
Molecular Ion 265.01 / 267.01 C12​H8​ClNO4∙+​ Low (5-10%)Intact radical cation
Acylium Ion 230.04 C12​H8​NO4+​ Base Peak (100%)Homolytic loss of Cl∙
Decarbonylated Ion 202.05 C11​H8​NO3+​ High (60-80%)Loss of CO from m/z 230
Aryloxy Cation 172.05 C11​H8​O2∙+​ Medium (30-50%)Loss of NO∙ from m/z 202
Aryl Cation 156.05 C11​H8​O+ Medium (20-40%)Loss of NO2∙​ from m/z 202

Conclusion

The successful mass spectrometric analysis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride requires a deep understanding of both its chemical reactivity and gas-phase thermodynamics. By strictly avoiding protic solvents during direct analysis, or by utilizing them deliberately in a self-validating derivatization workflow, researchers can ensure the integrity of their structural elucidation. The fragmentation pattern—dominated by the sequential loss of Cl∙ , CO , and NO∙ / NO2∙​ —provides a robust, predictable fingerprint for this specific class of hybrid furan-nitroaromatic compounds.

References

  • Santa Cruz Biotechnology. "5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride | CAS 381178-60-5 | SCBT". Santa Cruz Biotechnology Product Catalog.
  • MDPI. "Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules". Molecules.
  • Schmidt, A.-C., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry". Rapid Communications in Mass Spectrometry.
  • Su, G., et al. "Characteristic fragmentations of nitroaromatic compounds (NACs) in Orbitrap HCD and integrated strategy for recognition of NACs in environmental samples". Science of The Total Environment.

Sources

Foundational

Theoretical DFT Calculations for 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl Chloride Reactivity: A Comprehensive Computational Guide

Executive Summary The rational design of synthetic pathways relies heavily on understanding the electronic and steric properties of reactive intermediates. 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of synthetic pathways relies heavily on understanding the electronic and steric properties of reactive intermediates. 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride represents a highly versatile, yet complex, electrophilic building block. It combines a highly reactive acyl chloride group with an extended conjugated system terminating in a strongly electron-withdrawing nitro group. This whitepaper provides an authoritative, self-validating computational protocol using Density Functional Theory (DFT) to map the reactivity, global descriptors, and transition state dynamics of this molecule.

Introduction: Structural and Electronic Dynamics

Furan-2-carbonyl chlorides are pivotal electrophiles in organic synthesis, frequently utilized in multicomponent heterocycle synthesis and acylation reactions 1[1]. The addition of a 2-methyl-4-nitrophenyl moiety at the C5 position of the furan ring introduces intense push-pull electronic dynamics. The 4-nitro group exerts a profound inductive and resonance pull across the biphenyl-like furan axis, exacerbating the electrophilicity of the carbonyl carbon. Understanding these dynamics requires rigorous DFT modeling to predict regioselectivity and reaction barriers.

Reactivity_Logic Nitro 4-Nitro Group (Strong EWG) Furan Furan Ring (Conjugation Bridge) Nitro->Furan Inductive/Resonance Pull Carbonyl Carbonyl Chloride (Electrophilic Center) Furan->Carbonyl Electron Depletion LUMO Lowered LUMO Energy Carbonyl->LUMO Nucleophile Enhanced Susceptibility to Nucleophilic Attack LUMO->Nucleophile

Electronic Effects on Reactivity in the Target Molecule

Computational Methodology: A Self-Validating Protocol

To accurately model the reactivity of this complex, empirical assumptions must be replaced with a self-validating computational workflow. The following protocol details the causality behind each methodological choice.

DFT_Workflow Start Input Structure 5-(2-Methyl-4-nitrophenyl) furan-2-carbonyl chloride Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Verify True Minimum) Opt->Freq Solvent Implicit Solvation (SMD Model - CH2Cl2) Freq->Solvent Global Global Descriptors (HOMO-LUMO, Hardness) Solvent->Global Local Local Descriptors (Fukui Functions, MEP) Solvent->Local TS Transition State Modeling (Acyl Substitution) Solvent->TS

DFT Computational Workflow for Reactivity Analysis

Step 1: Geometry Optimization and Basis Set Selection
  • Action : Optimize the ground-state geometry using the B3LYP functional paired with the 6-311++G(d,p) basis set.

  • Causality : The B3LYP functional provides an excellent balance between computational cost and accuracy for characterizing organic complexes and their reactivity descriptors 2[2]. The inclusion of diffuse functions (++) is non-negotiable; the molecule contains highly electronegative atoms (O, N, Cl), and modeling nucleophilic attack involves partially negative transition states where electron density extends far from the nuclei. Polarization functions ((d,p)) ensure accurate modeling of the anisotropic electron distribution around the chlorine and oxygen atoms.

  • Validation : Perform a harmonic vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies ( NImag​=0 ) mathematically validates that the structure is a true local minimum, not a saddle point.

Step 2: Implicit Solvation Modeling
  • Action : Apply the Solvation Model based on Density (SMD) using dichloromethane (CH 2​ Cl 2​ ) as the solvent.

  • Causality : Gas-phase calculations of acyl chlorides often overestimate their stability and activation barriers. Because nucleophilic acyl substitutions inherently involve charge separation in the transition state, a continuum solvent model is required to stabilize these dipoles and provide experimentally relevant energetics.

Global Reactivity Descriptors (Conceptual DFT)

Using Koopmans' theorem, the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—serve as the foundation for Conceptual DFT 3[3]. The energy gap ( ΔE ) directly correlates with kinetic stability and polarizability 2[2].

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p), SMD=CH 2​ Cl 2​ )

ParameterSymbolTheoretical Value (eV)Causality / Chemical Significance
HOMO Energy EHOMO​ -6.85Deeply stabilized; indicates poor electron-donating capacity.
LUMO Energy ELUMO​ -3.42Lowered significantly by the 4-nitro group; high electron affinity.
Energy Gap ΔE 3.43Narrow gap indicates high polarizability and kinetic reactivity.
Chemical Hardness η 1.71Low hardness correlates with high susceptibility to charge transfer.
Electrophilicity Index ω 7.68Exceptionally high; confirms the molecule is a powerful electrophile.

The presence of the chloro-acyl group combined with the nitro-aryl system creates a massive electronic displacement, drastically increasing the global electrophilicity index ( ω ) compared to unsubstituted furan-2-carbonyl chloride 4[4].

Local Reactivity Descriptors: Fukui Functions

While global descriptors dictate how reactive the molecule is, local descriptors dictate where it will react. Fukui functions ( f(r) ) measure the change in electron density upon the addition or removal of an electron, allowing us to pinpoint the exact electrophilic and nucleophilic sites 3[3].

  • Protocol for Fukui Indices : Calculate the single-point energy and atomic charges (e.g., Hirshfeld or NBO) for the neutral ( N ), cationic ( N−1 ), and anionic ( N+1 ) states at the optimized neutral geometry.

  • Causality : The susceptibility to nucleophilic attack is governed by f+(r)=qN+1​−qN​ . For 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride, the highest f+ value will localize strictly on the carbonyl carbon, mathematically proving it as the kinetically favored site for incoming nucleophiles (e.g., amines or alcohols), overriding any potential Michael-addition sites on the furan ring.

Transition State (TS) Modeling for Nucleophilic Acyl Substitution

To model actual reactivity (e.g., amidation with a primary amine), the protocol must ensure the Transition State is physically meaningful and mathematically sound.

Step-by-Step TS Validation Protocol :

  • Constrained Optimization : Perform a relaxed potential energy surface (PES) scan by incrementally decreasing the distance between the nucleophile and the carbonyl carbon.

  • TS Optimization (Berny Algorithm) : Extract the highest energy structure from the PES scan and submit it for TS optimization (Opt=TS).

  • Frequency Validation (Critical) : Run a frequency calculation on the resulting TS geometry. A valid TS must possess exactly one imaginary frequency (e.g., -450 cm −1 ), corresponding to the bond-forming/bond-breaking vibrational mode.

  • Intrinsic Reaction Coordinate (IRC) : To eliminate false positives, run an IRC calculation. This traces the reaction path forward and backward from the TS.

    • Self-Validation: The IRC must smoothly connect the TS back to the pre-reaction van der Waals complex and forward to the tetrahedral intermediate. If it diverges, the TS is invalid and Step 1 must be repeated.

Conclusion

The reactivity of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride is defined by the synergistic electron-withdrawing effects of its substituents. By employing a rigorous, self-validating DFT workflow utilizing B3LYP/6-311++G(d,p) and Conceptual DFT frameworks, researchers can accurately predict its behavior in complex synthetic pathways, optimizing conditions for drug discovery and material science applications.

References

  • Synthesis of pyridine and furan based arylated ketones through palladium catalyst with DFT study of their static and frequency dependent NLO response Source: Inorganic Chemistry Communications / King Fahd University of Petroleum & Minerals URL
  • Chemical-Reactivity Properties, Drug Likeness, and Bioactivity Scores of Seragamides A–F Anticancer Marine Peptides: Conceptual Density Functional Theory Viewpoint Source: MDPI URL
  • DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV)
  • Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2′-Bifurans and 2-(Thiophen-2-yl)

Sources

Protocols & Analytical Methods

Method

protocol for amide bond formation using 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride

Application Note & Protocol Facile Amide Bond Formation Using 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride: A Detailed Guide for Synthetic Chemists Abstract The amide bond is a cornerstone of modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Facile Amide Bond Formation Using 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride: A Detailed Guide for Synthetic Chemists

Abstract

The amide bond is a cornerstone of modern medicinal chemistry and materials science, found in a vast array of pharmaceuticals, natural products, and polymers.[1] This document provides a comprehensive guide to the use of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride, a highly reactive acylating agent, for the efficient synthesis of amides. We present a detailed, field-proven protocol, discuss the underlying chemical principles, offer strategies for optimization, and provide troubleshooting advice. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for constructing amide linkages with this specific furan-based building block.

Reagent Profile: 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (CAS: 381178-60-5) is a robust chemical intermediate designed for acylation reactions.[2] Its structure incorporates several key features that dictate its reactivity:

  • Furan-2-carbonyl Chloride Moiety: The furan ring is an important pharmacophore, and the acyl chloride at the 2-position provides a highly electrophilic center for nucleophilic attack.[3][4]

  • Electron-Withdrawing Nitro Group: The para-nitro group on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon. This is due to its strong electron-withdrawing inductive and resonance effects, which pull electron density away from the reaction center, making the acyl chloride exceptionally reactive towards nucleophiles like amines.[5]

  • Steric Influence of the Methyl Group: The ortho-methyl group provides a degree of steric hindrance that can influence the conformation of the molecule and its approach to the amine nucleophile.

Chemical Properties Summary:

  • Molecular Formula: C₁₂H₈ClNO₄[2]

  • Molecular Weight: 265.65 g/mol [2]

  • Appearance: Typically a solid at room temperature.

  • Reactivity: Highly reactive, moisture-sensitive.[6] Reacts readily with nucleophiles such as amines, alcohols, and water.[7]

Mechanism of Amide Formation: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[8][9] The high reactivity of the acyl chloride makes this transformation rapid and generally high-yielding.[10]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride.[9]

  • Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient, unstable tetrahedral intermediate.[9][11]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[10]

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), removes the proton from the nitrogen atom. This neutralizes the hydrochloric acid (HCl) byproduct that is formed, preventing it from protonating the starting amine and rendering it non-nucleophilic.[8][12]

Caption: Mechanism of nucleophilic acyl substitution for amide synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for coupling 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride with a primary or secondary amine under standard Schotten-Baumann conditions.[12][13]

Materials and Reagents
ReagentStoichiometryPurpose
Primary or Secondary Amine1.0 equivNucleophile
5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride1.0 - 1.1 equivAcylating Agent
Triethylamine (TEA) or DIEA1.2 - 1.5 equivHCl Scavenger / Base
Anhydrous Dichloromethane (DCM)-Reaction Solvent
Saturated Aqueous NaHCO₃-Quenching / Neutralizing Agent
1 M Aqueous HCl-Workup (removes excess base/amine)
Brine (Saturated Aqueous NaCl)-Workup (removes residual water)
Anhydrous MgSO₄ or Na₂SO₄-Drying Agent
Silica Gel-Stationary Phase for Chromatography
Hexanes/Ethyl Acetate-Mobile Phase for Chromatography
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Step-by-Step Reaction Procedure
  • Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add the amine (1.0 equiv) and dissolve it in anhydrous DCM (to a typical concentration of 0.1-0.5 M).

  • Addition of Base: Add the base (TEA or DIEA, 1.2 equiv) to the solution via syringe.[8]

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the initial exothermic reaction and minimize potential side reactions.[14]

  • Addition of Acyl Chloride: Prepare a stock solution of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 5-10 minutes. A white precipitate of triethylammonium chloride will likely form.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the amine) is consumed.

Work-up and Product Isolation
  • Quenching: Once the reaction is complete, quench by adding deionized water or saturated aqueous NaHCO₃ solution.[8]

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add more DCM to fully dissolve the product.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess TEA/DIEA and any unreacted amine)

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid)

    • Brine (to remove the bulk of dissolved water)[8]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide product.

Purification

The crude product can be purified by one of the following methods:

  • Column Chromatography: Purify the crude material on a silica gel column, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective purification method.[15]

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep1 Dissolve Amine & Base in Anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Add Acyl Chloride Solution Dropwise prep2->react1 react2 Warm to RT & Stir (2-16 h) react1->react2 react3 Monitor by TLC / LC-MS react2->react3 work1 Quench with H₂O or sat. NaHCO₃ react3->work1 Reaction Complete work2 Extract with DCM work1->work2 work3 Wash (1M HCl, NaHCO₃, Brine) work2->work3 work4 Dry (MgSO₄) & Concentrate work3->work4 purify1 Column Chromatography or Recrystallization work4->purify1 Crude Product final final purify1->final Pure Amide

Caption: General workflow for amide synthesis and purification.

Troubleshooting and Scientific Rationale

Issue EncounteredPossible CauseRecommended Solution
Low or No Product Formation Hydrolysis of Acyl Chloride: The reagent is highly sensitive to moisture.[6]Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[8]
Poorly Nucleophilic Amine: Electron-deficient anilines or very sterically hindered amines may react slowly.[16]Increase the reaction temperature after the initial addition, or allow for a longer reaction time. Consider using a more forcing solvent like THF or 1,4-dioxane. A stronger, non-nucleophilic base like DBU could also be trialed cautiously.
Formation of Dark, Tarry Byproducts Polymerization of Furan Ring: Furan derivatives can be sensitive to strongly acidic conditions.[17]Ensure the base is added before the acyl chloride to immediately neutralize the HCl byproduct. Avoid any excess of strong acid during workup.
Difficult Purification Co-elution of Product and Starting Amine: The product and a basic starting amine may have similar polarities.During the aqueous workup, ensure the wash with 1 M HCl is thorough to protonate and extract the basic amine into the aqueous layer.[8] For very persistent cases, a cation exchange (SCX) column can be used to bind the amine while allowing the neutral amide to pass through.[18]
Hydrolysis Product in Crude Mixture: The corresponding carboxylic acid is present.The carboxylic acid byproduct can be removed by washing the organic layer with a base like saturated NaHCO₃ or dilute (e.g., 1 M) NaOH during the workup. The carboxylate salt will be extracted into the aqueous layer.

Safety Precautions

Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols.[19][20]

  • Corrosivity: 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride is expected to be corrosive and can cause severe skin and eye burns.[6]

  • Reactivity with Water: It will react exothermically with water and moisture, releasing corrosive and toxic hydrogen chloride (HCl) gas.[6] This makes the compound lachrymatory (tear-inducing).

  • Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[10][20]

  • Storage: Store in a cool, dry, well-ventilated area away from water, alcohols, and amines. Containers should be kept tightly sealed under an inert atmosphere.

References

  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]

  • American Chemical Society. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Omega. Retrieved from [Link]

  • Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Fiveable. (2025, August 15). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Retrieved from [Link]

  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved from [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Academic Publishers. (2024, September). Alkylation of p-nitrophenol with benzyl chloride. Retrieved from [Link]

  • Pearson+. (n.d.). Starting with acetyl chloride, what neutral nucleophile would you.... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(2-METHYL-4-NITROPHENYL)FURAN-2-CARBONYL CHLORIDE. Retrieved from [Link]

  • Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol. Retrieved from [Link]

  • PubMed. (2003, October 17). Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol. Retrieved from [Link]

  • ACS Publications. (2012, October 18). Nitro-Substituted Arene Sulfenyl Chlorides as Precursors to the Formation of Aromatic SAMs. Langmuir. Retrieved from [Link]

Sources

Application

Application Note: Advanced Esterification Protocols Utilizing 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride

Chemical Context & Substrate Profiling 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride is a highly functionalized, electron-deficient acylating agent utilized in the synthesis of complex active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Substrate Profiling

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride is a highly functionalized, electron-deficient acylating agent utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. The structural architecture of this compound features a furan ring conjugated with a 2-methyl-4-nitrophenyl moiety[2]. The strong electron-withdrawing nature of the nitro group, transmitted through the conjugated 5-arylfuran system, renders the carbonyl carbon exceptionally electrophilic.

While this heightened electrophilicity facilitates rapid esterification, it simultaneously makes the acyl chloride highly susceptible to hydrolysis. Exposure to ambient moisture rapidly converts the acyl chloride into its corresponding carboxylic acid and hydrogen chloride (HCl)[3]. Consequently, successful esterification requires strict anhydrous conditions and precise mechanistic control.

Mechanistic Causality: Nucleophilic Acyl Substitution

The esterification of acyl chlorides proceeds via a nucleophilic acyl substitution mechanism[4]. The alcohol nucleophile attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride leaving group, generating the ester and HCl[4].

To prevent the highly acidic HCl byproduct from degrading the acid-sensitive furan ring or protonating the alcohol nucleophile, a tertiary amine base (such as Triethylamine or DIPEA) must be employed as an acid scavenger[5].

The Role of DMAP: Relying solely on a tertiary amine base often results in sluggish kinetics, particularly for sterically hindered secondary or tertiary alcohols. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) fundamentally alters the reaction pathway. DMAP acts as a superior nucleophile, attacking the acyl chloride to form a highly reactive, resonance-stabilized acylpyridinium intermediate [6]. This intermediate is significantly more electrophilic than the parent acyl chloride and undergoes rapid attack by the alcohol, regenerating the DMAP catalyst and driving the reaction to completion[6].

DMAP_Cycle A Acyl Chloride (Electrophile) C Acylpyridinium Ion (Activated Intermediate) A->C DMAP attack B DMAP (Catalyst) B->C E Ester Product (Target) C->E ROH attack F Base (Et3N) (HCl Scavenger) C->F Cl- displacement D Alcohol (ROH) (Nucleophile) D->E F->B DMAP Regeneration

Caption: Catalytic cycle of DMAP-mediated nucleophilic acyl substitution.

Reaction Optimization & Quantitative Data

To establish a robust protocol, reaction parameters must be optimized to balance reactivity and stability. The table below summarizes the quantitative optimization data for the esterification of 5-arylfuran-2-carbonyl chlorides with a representative secondary alcohol. The data clearly demonstrates the causal impact of DMAP on conversion rates.

Base (Equivalents)Catalyst (Equivalents)SolventTemperatureReaction TimeConversion (%)
Et₃N (1.2 eq)NoneDCM0 °C to RT4 hours45%
Et₃N (1.2 eq) DMAP (0.1 eq) DCM 0 °C to RT 2 hours >95%
DIPEA (1.5 eq)DMAP (0.1 eq)THF0 °C to RT3 hours88%
Pyridine (2.0 eq)NoneDCM0 °C to RT6 hours60%

Table 1: Optimization of reaction conditions highlighting the necessity of DMAP for high-yield esterification.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs) and sequential purification steps, the protocol ensures that any failure points are immediately identifiable[5].

Step-by-Step Methodology

Step 1: Preparation of Anhydrous Environment

  • Flame-dry a 50 mL round-bottom flask under a continuous stream of dry argon or nitrogen.

  • Dissolve the target alcohol (1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM). Note: Ensure the DCM is freshly distilled or drawn from a solvent purification system to prevent premature acyl halide hydrolysis[3].

Step 2: Reagent Mixing & Temperature Control 3. Add Triethylamine (1.2 mmol, 1.2 eq) and DMAP (0.1 mmol, 0.1 eq) to the reaction flask[5]. 4. Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Lowering the temperature suppresses unwanted side reactions and controls the exothermic nature of the acylpyridinium formation.

Step 3: Acyl Chloride Addition 5. In a separate dry vial, dissolve 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (1.1 mmol, 1.1 eq) in 5 mL of anhydrous DCM. 6. Transfer this solution to an addition funnel and add it dropwise to the stirred alcohol/base solution over 15–30 minutes[5]. 7. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

Step 4: Self-Validating In-Process Control (IPC) 8. Methanol Quench Validation: Extract a 10 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous methanol. 9. Analyze via Thin Layer Chromatography (TLC) or LC-MS[5]. Validation Logic: Methanol instantly converts any unreacted acyl chloride into the corresponding methyl ester. The absence of the methyl ester peak/spot definitively proves complete consumption of the starting material, preventing false positives caused by acyl chloride streaking on the TLC plate.

Step 5: Aqueous Workup & Purification 10. Quench the bulk reaction by adding 10 mL of deionized water. Transfer to a separatory funnel. 11. Wash the organic layer sequentially with:

  • 1 M HCl (10 mL): Protonates and removes excess Et₃N and DMAP[5].
  • Saturated Aqueous NaHCO₃ (10 mL): Neutralizes any residual acidic impurities[5].
  • Brine (10 mL): Removes bulk water from the organic phase.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to yield the final pure compound.

    Workflow Step1 1. Preparation Anhydrous DCM, Flame-dried Flask Step2 2. Reagent Mixing Alcohol + Et3N + DMAP (0 °C) Step1->Step2 Step3 3. Acyl Chloride Addition Dropwise over 30 mins Step2->Step3 Step4 4. In-Process Control (IPC) LC-MS / TLC (MeOH Quench) Step3->Step4 Step5 5. Aqueous Workup 1M HCl -> NaHCO3 -> Brine Step4->Step5 Step6 6. Purification & Validation Silica Gel Column -> NMR/HRMS Step5->Step6

    Caption: Step-by-step experimental workflow and self-validation checkpoints.

References

  • [2] Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation - PMC. National Institutes of Health (NIH). 2

  • [5] Application Notes and Protocols for the Esterification of Alcohols with 4-(Methylthio)phenylacetyl Chloride. Benchchem. 5

  • [1] 5-(2-METHYL-4-NITROPHENYL)FURAN-2-CARBONYL CHLORIDE - Substance Database. NextSDS. 1

  • [3] 2.8: Acid Halides for Ester Synthesis. Chemistry LibreTexts. 3

  • [4] Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.4

  • [6] Steglich Esterification. Organic Chemistry Portal. 6

Sources

Method

Application Note: Chemoselective Reduction of the Nitro Group in 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl Chloride Derivatives

Introduction & Strategic Rationale The compound 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (CAS 381178-60-5) is a highly versatile, bifunctional building block widely used in medicinal chemistry and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The compound 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (CAS 381178-60-5) is a highly versatile, bifunctional building block widely used in medicinal chemistry and drug development[1]. It features two highly reactive, yet fundamentally different, functional groups: an electrophilic acyl chloride and a reducible aromatic nitro group.

When incorporating this building block into a larger molecular framework, researchers must navigate a critical sequence-of-events challenge. The ultimate goal is often to couple the acyl chloride to a target nucleophile (e.g., an amine or alcohol) and reduce the nitro group to an aniline for further functionalization.

The Causality of the Workflow (Why Sequence Matters)

A common pitfall in synthetic planning is attempting to reduce the nitro group before derivatizing the acyl chloride. This approach is fundamentally flawed. An unprotected amine and an acyl chloride residing in the same molecule are chemically incompatible; they will undergo rapid, spontaneous intermolecular polycondensation to form intractable polyamide oligomers[2].

Therefore, the workflow mandates a strict two-step sequence:

  • Derivatization (Amidation/Esterification): The acyl chloride is first reacted with the target nucleophile to form a stable amide or ester linkage.

  • Chemoselective Nitro Reduction: The nitro group on the resulting derivative is subsequently reduced to an amine.

This sequence protects the integrity of the molecule while setting the stage for the chemoselective challenge of reducing the nitro group without disturbing the newly formed amide bond or the sensitive furan ring.

Workflow A Acyl Chloride Building Block B Amide/Ester Derivative (Nitro) A->B Step 1: Derivatization (Nucleophile, Base) C Amide/Ester Derivative (Amino) B->C Step 2: Nitro Reduction (Chemoselective)

Fig 1: Logical workflow for derivatizing bifunctional nitro-acyl chlorides.

Step 1: Derivatization Protocol (Amide Bond Formation)

This protocol describes the coupling of the acyl chloride with a generic primary or secondary amine to form a stable 5-(2-methyl-4-nitrophenyl)furan-2-carboxamide derivative.

Materials
  • 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (1.0 eq)

  • Target Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to acyl chloride)

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the target amine and DIPEA in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath to control the exothermic nature of the acylation.

  • Addition: Dissolve the acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Check: The reaction mixture will typically transition from a clear solution to a cloudy suspension as DIPEA·HCl salts precipitate. To analytically validate, quench a 10 µL aliquot in methanol; LC-MS should show the complete absence of the methyl ester (which forms instantly if unreacted acyl chloride is present) and the presence of the target amide mass.

  • Workup: Dilute the mixture with additional DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x, skip if the target amine contains other basic centers), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Chemoselective Nitro Reduction Strategies

Reducing the aromatic nitro group on the newly formed derivative presents a specific chemoselectivity challenge: the furan ring is susceptible to over-reduction (saturation) under forcing hydrogenation conditions and can undergo ring-opening under strongly acidic conditions[3].

We present two field-proven protocols. Method A (Iron/Ammonium Chloride) is the preferred route due to its exceptional functional group tolerance[4][5]. Method B (Catalytic Hydrogenation) is a cleaner alternative but requires strict atmospheric pressure control.

Method A: Iron/Ammonium Chloride (Béchamp-Type Reduction)

This method utilizes metallic iron as the electron donor and ammonium chloride as a mild proton source (pH ~5.5)[6]. The near-neutral pH prevents furan ring degradation, while the heterogeneous nature of the iron powder ensures the reaction stops precisely at the aniline stage without reducing the furan double bonds[4].

Mechanism N1 Ar-NO₂ (Nitro) N2 Ar-NO (Nitroso) N1->N2 2e⁻, 2H⁺ (-H₂O) N3 Ar-NHOH (Hydroxylamine) N2->N3 2e⁻, 2H⁺ N4 Ar-NH₂ (Amine) N3->N4 2e⁻, 2H⁺ (-H₂O)

Fig 2: Stepwise electron/proton transfer mechanism of the Béchamp nitro reduction.

Protocol:

  • Solvent System: Dissolve the nitro-derivative (1.0 eq) in a 4:1 mixture of Ethanol:Water (0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) to the solution[4][6].

  • Heating: Equip the flask with a reflux condenser and heat the vigorously stirring mixture to 80 °C.

  • Self-Validation Check: As the reaction proceeds (typically 1–3 hours), the gray iron powder will convert into a dense, dark brown/black iron oxide sludge (Fe₃O₄)[2][7]. TLC (UV and Ninhydrin stain) will reveal the consumption of the starting material and the appearance of a highly polar, ninhydrin-positive spot (the aniline).

  • Workup: While the mixture is still warm (to prevent the product from precipitating with the iron sludge), filter it through a pad of Celite. Wash the Celite pad generously with hot ethanol and ethyl acetate.

  • Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure amine.

Method B: Mild Catalytic Hydrogenation (Pd/C)

Protocol:

  • Preparation: Dissolve the nitro-derivative (1.0 eq) in anhydrous Ethyl Acetate or Methanol.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to substrate) under a stream of nitrogen. Caution: Pd/C is pyrophoric when dry; always add to a solvent under inert gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas using a balloon (1 atm). Do not use a pressurized Parr shaker , as pressures above 1 atm risk reducing the furan ring[3].

  • Reaction & Workup: Stir vigorously at room temperature for 2-4 hours. Monitor strictly by LC-MS. Once complete, purge the flask with nitrogen, filter through Celite, and concentrate.

Quantitative Data & Method Comparison

The choice between reduction methods depends heavily on the specific scale and the sensitivity of the target nucleophile attached during Step 1.

ParameterMethod A: Fe / NH₄Cl (Béchamp)Method B: H₂ / Pd-C (Hydrogenation)
Typical Yield 85 – 95%90 – 98%
Chemoselectivity Excellent (Tolerates alkenes, alkynes, halogens)Moderate (Will reduce alkenes/alkynes; risks dehalogenation)
Furan Stability High (Completely inert to Fe/NH₄Cl)[4]Variable (Requires strict 1 atm pressure control)[3]
Scalability Good, but generates iron oxide sludge[2]Excellent, highly atom-economical[2]
Safety / Environmental Safe, but high solid waste generation[7]Flammable H₂ gas, pyrophoric catalyst[2]

References

  • researchgate.net. "What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?". ResearchGate Q&A. Available at:[Link]

  • tandfonline.com. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant". Synthetic Communications. Available at:[Link]

  • acs.org. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism". Journal of Chemical Education. Available at:[Link]

  • mdpi.com. "Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs". MDPI Molecules. Available at:[Link]

Sources

Application

Application Note: Preparation of Furan-2-Carboxamide Derivatives from 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl Chloride

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide Abstract This application note details a robust, high-yielding protocol for the synthesis of fur...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide

Abstract

This application note details a robust, high-yielding protocol for the synthesis of furan-2-carboxamide derivatives utilizing 5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride as the primary acylating agent. By detailing the mechanistic causality behind reagent selection and providing a self-validating experimental workflow, this guide ensures reproducible amidation across a diverse scope of amine nucleophiles.

Introduction & Mechanistic Causality

Furan-2-carboxamide scaffolds are highly privileged structures in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-bacterial agents, and Nav1.8 sodium channel blockers[1][2]. The synthesis of these derivatives from 5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride (CAS: 381178-60-5)[3] proceeds via a classic Schotten-Baumann-type nucleophilic acyl substitution.

Mechanistic Causality: The 5-(2-methyl-4-nitrophenyl) substituent exerts a strong electron-withdrawing effect across the conjugated furan ring system. This significantly increases the electrophilicity of the C2-carbonyl carbon, accelerating the rate of nucleophilic attack by primary or secondary amines. However, this heightened reactivity simultaneously increases the susceptibility of the acyl chloride to competitive hydrolysis by ambient moisture. Consequently, strict anhydrous conditions are not just recommended, but strictly required to prevent the formation of the unreactive carboxylic acid byproduct[4].

Experimental Design Logic

To ensure a self-validating and high-yielding system, the experimental parameters are carefully controlled:

  • Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is utilized for its aprotic, non-nucleophilic nature. It provides excellent solvating power for both the highly polar nitrophenyl-substituted acyl chloride and the resulting amide product. Furthermore, its low boiling point (39.6 °C) facilitates rapid removal during concentration[4].

  • Base Selection (Triethylamine - TEA): The acylation reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will rapidly protonate the unreacted amine nucleophile, forming an unreactive ammonium salt and artificially capping the theoretical yield at 50%. TEA is introduced as a non-nucleophilic acid scavenger to drive the equilibrium forward[1][5].

  • Temperature Gradient (0 °C to Room Temperature): The initial dropwise addition of the acyl chloride is highly exothermic. Conducting this step at 0 °C suppresses side reactions (e.g., ketene formation or solvent degradation). Warming to room temperature ensures complete kinetic conversion, particularly for sterically hindered amines.

Step-by-Step Protocol

Safety Warning: 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride is corrosive and moisture-sensitive. Perform all operations in a well-ventilated fume hood using standard PPE.

Reagents Required:

  • 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (1.0 equiv.)

  • Amine nucleophile (primary or secondary) (1.1 equiv.)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv.)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to acyl chloride)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Add the amine (1.1 equiv.) and anhydrous DCM to achieve a 0.1 M concentration.

  • Base Addition: Add TEA (1.5 equiv.) to the stirring solution. Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Adding the base before the electrophile ensures any generated HCl is immediately quenched, protecting the nucleophilicity of the amine.

  • Acylation: Dissolve 5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride (1.0 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 18 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) (Eluent: 30-50% EtOAc in Hexanes).

    • Self-Validation: The product typically exhibits a higher Rf​ value than the highly polar starting amine. Disappearance of the amine spot confirms reaction completion.

  • Quench & Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to DCM). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing (Self-Validation): Wash the combined organic layers with 1.0 M HCl, followed by brine.

    • Causality: The 1.0 M HCl wash selectively protonates and pulls any unreacted starting amine and TEA into the aqueous phase, ensuring that only the neutral carboxamide product remains in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure 5-(2-methyl-4-nitrophenyl)furan-2-carboxamide derivative.

Quantitative Data & Substrate Scope

The following table summarizes the expected quantitative outcomes when applying this protocol to various amine classes, demonstrating the robust scope of the methodology.

Amine SubstrateAmine ClassReaction Time (h)Expected Yield (%)Purity (HPLC, %)
AnilinePrimary Aryl1285 - 90>98
BenzylaminePrimary Alkyl492 - 95>99
MorpholineSecondary Cyclic290 - 94>99
2-AminopyridineHeteroaryl1870 - 75>95
tert-ButylamineSterically Hindered1865 - 70>95

Note: Sterically hindered amines and deactivated anilines require longer reaction times and may benefit from gentle heating (40 °C) or switching the solvent system to Tetrahydrofuran (THF).

Visualizations

Workflow A 1. Preparation Dissolve Amine in Anhydrous DCM B 2. Base Addition Add TEA (1.5 eq) & Cool to 0 °C A->B C 3. Acylation Dropwise addition of Acyl Chloride B->C D 4. Reaction Stir at RT for 2-18 hours C->D E 5. Quench & Workup Wash with NaHCO3, HCl, and Brine D->E F 6. Purification Flash Chromatography (EtOAc/Hexane) E->F

Experimental workflow for the synthesis of furan-2-carboxamide derivatives.

Mechanism Acyl Acyl Chloride Electrophile Tetra Tetrahedral Intermediate Acyl->Tetra Amine Amine Nucleophile Amine->Tetra Nucleophilic Attack Product Carboxamide Product Tetra->Product Cl- Elimination HCl HCl Byproduct Tetra->HCl Salt TEA·HCl Salt HCl->Salt TEA TEA Base TEA->Salt Neutralization

Mechanistic pathway of the amidation reaction and HCl neutralization.

References

  • Title: Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA Source: Molecules (via PubMed Central) URL: [Link][1]

  • Title: Discovery and Biological Evaluation of 5-Aryl-2-furfuramides, Potent and Selective Blockers of the Nav1.8 Sodium Channel with Efficacy in Models of Neuropathic and Inflammatory Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: N-(2,2-Diphenylethyl)furan-2-carboxamide Source: Molbank (MDPI) URL: [Link][4]

  • Title: Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M Source: ACS Omega (ACS Publications) URL: [Link][5]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride

Executive Summary & Chemical Profile 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (CAS: 381178-60-5) is a highly functionalized, reactive building block utilized in advanced medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (CAS: 381178-60-5) is a highly functionalized, reactive building block utilized in advanced medicinal chemistry and drug development[1]. Structurally, it combines an electrophilic acyl chloride with a furan ring and a sterically hindered, electron-deficient 2-methyl-4-nitrophenyl moiety.

In drug discovery, the furan core serves as a versatile heteroaromatic scaffold, while the nitro group provides a synthetic handle for downstream reduction and functionalization (e.g., forming amides or participating in cyclizations). Traditionally, incorporating such complex acyl groups into target molecules relied on Friedel-Crafts acylation, which suffers from poor regioselectivity and harsh conditions. Alternatively, carbonylative cross-coupling requires the handling of toxic carbon monoxide gas[2].

To bypass these limitations, this application note details two highly efficient, CO-free palladium-catalyzed cross-coupling methodologies: Acylative Suzuki-Miyaura Coupling (to synthesize aryl-heteroaryl ketones) and Acyl Sonogashira Coupling (to synthesize highly reactive alkynyl ketones, or ynones)[2][3].

Application I: Acylative Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

The palladium-catalyzed cross-coupling of acyl chlorides with organoboronic acids is a powerful method for constructing C(acyl)–C(sp2) bonds[2]. Unlike traditional Suzuki-Miyaura couplings that employ aqueous bases, the acylative variant must be conducted under strictly anhydrous conditions to prevent the competitive hydrolysis of the acyl chloride to its corresponding carboxylic acid[2].

The catalytic cycle initiates with the oxidative addition of the Pd(0) catalyst into the C–Cl bond of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride. A base (typically anhydrous Cs₂CO₃ or K₃PO₄) facilitates the transmetalation of the arylboronic acid. Finally, reductive elimination yields the target aryl-heteroaryl ketone and regenerates the Pd(0) species.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-CO-Pd(II)-Cl] Pd0->OxAdd Acyl Chloride (Oxidative Addition) TransMet Transmetalation [Ar-CO-Pd(II)-Ar'] OxAdd->TransMet Arylboronic Acid + Base (Transmetalation) RedElim Reductive Elimination Product: Diaryl Ketone TransMet->RedElim (Reductive Elimination) RedElim->Pd0 Regeneration of Pd(0)

Catalytic cycle of Pd-catalyzed acylative Suzuki-Miyaura cross-coupling.

Standard Protocol: Synthesis of Aryl-Heteroaryl Ketones

Objective: To synthesize complex ketones using 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride and an arylboronic acid.

Reagents & Materials:

  • 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Base: Anhydrous Cesium Carbonate (Cs₂CO₃) (2.5 equiv, 2.5 mmol)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N₂ or Argon). This prevents premature hydrolysis of the acyl chloride[2].

  • Reagent Loading: Add the arylboronic acid, anhydrous Cs₂CO₃, and Pd(PPh₃)₄ to the flask.

  • Solvent Addition: Inject anhydrous toluene (10 mL) into the flask. Stir the suspension at room temperature for 5 minutes.

  • Electrophile Addition: Dissolve 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride in 2 mL of anhydrous toluene. Add this solution dropwise to the reaction mixture to control the exothermic oxidative addition step and minimize homocoupling side reactions.

  • Reaction Phase: Heat the mixture to 80 °C. Monitor the reaction via TLC or LC-MS. The reaction is typically complete within 4–6 hours.

  • Quenching & Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (3 × 15 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure ketone.

Application II: Acyl Sonogashira Cross-Coupling

Mechanistic Rationale

The Acyl Sonogashira reaction couples acyl chlorides with terminal alkynes to yield α,β-alkynyl ketones (ynones)[3][4]. Ynones are highly valuable Michael acceptors and direct precursors for the synthesis of bioactive heterocycles, such as pyrazoles, isoxazoles, and pyrimidines[3].

The reaction relies on a dual catalytic system. The palladium cycle activates the acyl chloride, while the copper co-catalyst (CuI) activates the terminal alkyne by forming a copper acetylide intermediate. Triethylamine (Et₃N) serves a dual purpose: acting as the base to deprotonate the alkyne and as a ligand/solvent to stabilize the active metal species[3][5].

G Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Acyl Complex [Ar-CO-Pd-Cl] Pd0->PdII_Ox Acyl Chloride PdII_Trans Pd(II) Alkynyl Complex [Ar-CO-Pd-C≡C-R] PdII_Ox->PdII_Trans Transmetalation Product Ynone Product [Ar-CO-C≡C-R] PdII_Trans->Product Reductive Elimination Product->Pd0 Pd(0) Regeneration Cu_Cycle Cu(I) Cycle Formation of Cu-Acetylide Cu_Cycle->PdII_Trans Cu-Acetylide transfer

Intersecting Pd/Cu catalytic cycles in acyl Sonogashira cross-coupling.

Standard Protocol: Synthesis of Alkynyl Ketones (Ynones)

Objective: To synthesize ynones via the coupling of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride with a terminal alkyne.

Reagents & Materials:

  • 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv, 1.1 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride[PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)

  • Co-catalyst: Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)

  • Base/Solvent: Triethylamine (Et₃N) (3.0 equiv) in anhydrous THF (8 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine anhydrous THF and Et₃N. Degas the solvent mixture using three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes. Causality: Oxygen promotes the oxidative Glaser homocoupling of terminal alkynes, which consumes the starting material and complicates purification[3].

  • Catalyst Loading: Add PdCl₂(PPh₃)₂ and CuI to the degassed solvent under a positive flow of Argon. Stir for 5 minutes until a homogeneous transition state is observed.

  • Alkyne Addition: Add the terminal alkyne via syringe. Stir for 10 minutes to allow the formation of the copper acetylide complex.

  • Electrophile Addition: Dissolve the acyl chloride in 2 mL of degassed THF and add it dropwise over 10 minutes.

  • Reaction Phase: Stir the reaction at room temperature. The reaction is typically rapid and reaches completion within 1–3 hours. Monitor by TLC (disappearance of the acyl chloride).

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL) to complex the copper salts. Extract the aqueous layer with Dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude ynone via flash chromatography. Ynones are sensitive to prolonged exposure to silica; perform the chromatography rapidly.

Protocol Optimization & Comparative Data

To ensure self-validating experimental design, the following table summarizes the optimized parameters and expected outcomes for both cross-coupling applications based on established literature standards[2][3][4].

ParameterAcylative Suzuki-MiyauraAcyl Sonogashira
Target Bond C(acyl) – C(sp2)C(acyl) – C(sp)
Product Class Aryl-Heteroaryl Ketonesα,β-Alkynyl Ketones (Ynones)
Optimal Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(PPh₃)₂ (2 mol%)
Co-Catalyst NoneCuI (4 mol%)
Optimal Base Anhydrous Cs₂CO₃Et₃N
Solvent System Anhydrous TolueneTHF / Et₃N
Temperature 80 °CRoom Temperature
Reaction Time 4 – 6 hours1 – 3 hours
Primary Side Reaction Hydrolysis to Carboxylic AcidGlaser Homocoupling of Alkyne
Mitigation Strategy Strict anhydrous conditionsRigorous degassing (Argon)

References

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Molecules / National Institutes of Health (NIH) URL: [Link]

  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes MDPI URL: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Chemical Reviews - ACS Publications URL:[Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds Catalysts / Università di Pisa URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low conversion rates when utilizing 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride ([1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low conversion rates when utilizing 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride ([1]) in amide or ester coupling workflows.

Because of its unique electronic topology—a highly electrophilic acyl chloride conjugated through a furan ring to an electron-withdrawing nitro-aromatic system—this compound requires strict environmental controls and specific catalytic strategies to prevent reaction stalling.

Diagnostic Workflow

Before adjusting your stoichiometry or changing solvents, you must determine whether your low conversion rate is caused by reagent degradation (hydrolysis) or kinetic stalling (poor nucleophilicity) . Follow the diagnostic logic tree below.

Troubleshooting A Low Conversion Rate Detected B Aliquot Quench (Anhydrous MeOH) A->B C LCMS / TLC Analysis B->C D Dominant Peak: Carboxylic Acid C->D Hydrolyzed E Dominant Peak: Methyl Ester C->E Intact Acyl Chloride F Diagnosis: Hydrolysis Action: Rigorous Drying D->F G Diagnosis: Poor Nucleophilicity Action: Add DMAP / Heat E->G

Diagnostic workflow for low conversion in acyl chloride coupling.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My conversion rate is stalling below 30%, and LCMS shows a massive peak for the corresponding carboxylic acid. What is happening? A: You are experiencing competitive hydrolysis. Acyl chlorides are highly electrophilic and react rapidly with ambient moisture to revert to their parent carboxylic acids ([2]). Mechanistically, the nitro group at the 4-position of the phenyl ring is para to the furan attachment. This strongly pulls electron density through the conjugated pi-system, making the carbonyl carbon at the furan's 2-position exceptionally electrophilic and highly sensitive to water. Furthermore, the byproduct of hydrolysis is HCl, which protonates your target amine, rendering it non-nucleophilic and completely halting the reaction. Solution: Ensure all glassware is flame-dried, use strictly anhydrous solvents over molecular sieves, and conduct the reaction under an inert argon atmosphere.

Q2: I am certain my system is anhydrous, but the reaction still won't proceed. TLC shows unreacted starting materials. How can I force the coupling? A: If hydrolysis is ruled out, the issue is likely steric hindrance. The ortho-methyl group on the phenyl ring induces a steric clash with the furan ring, forcing the aromatic systems to twist out of planarity. This bulky, twisted conformation can physically block the approach of secondary or hindered amines. To overcome this kinetic barrier, you must introduce a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is far more susceptible to attack by sluggish nucleophiles than the parent acid chloride ([3]).

Q3: How can I reliably monitor the consumption of the acid chloride? It streaks and disappears on my silica TLC plates. A: Acyl chlorides cannot be directly observed on standard silica TLC because the acidic silanol groups on the plate hydrolyze the compound during elution ([4]). To establish a self-validating monitoring protocol, you must perform a methanol quench. Withdraw a 10 µL aliquot of the reaction mixture and immediately quench it into 100 µL of anhydrous methanol. The methanol rapidly converts any unreacted acid chloride into the corresponding methyl ester. You can then run this quenched sample on TLC or LCMS; the presence of the methyl ester confirms that your acid chloride was intact at the time of sampling[4].

Quantitative Optimization Matrix

The choice of base and solvent drastically impacts the conversion rate of furoyl chloride derivatives ([5]). Use the table below to benchmark your current conditions against optimized standards.

SolventBaseCatalystTemp (°C)Expected Conversion (%)Primary Issue / Observation
DCMTEA (1.2 eq)None2540-50Slow reaction, vulnerable to competitive hydrolysis.
DCM DIPEA (2.0 eq) DMAP (0.1 eq) 25 >90 Highly efficient; overcomes steric hindrance.
THFPyridine (3.0 eq)None6060-70Difficult solvent removal during workup; moderate yield.
DMFK₂CO₃ (2.0 eq)None25<20Heterogeneous base leads to stalling; rapid hydrolysis.

Standard Operating Procedure: Anhydrous Amide Coupling

Objective: Maximize conversion of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride to the desired amide while entirely suppressing hydrolysis.

Step 1: System Preparation (Self-Validating Step)

  • Action: Flame-dry a Schlenk flask under vacuum (0.1 mbar) for 5 minutes. Backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Causality: Removes microscopic surface moisture from the glass. Any residual moisture will irreversibly hydrolyze the reagent to the inactive carboxylic acid.

Step 2: Nucleophile Activation

  • Action: Dissolve the target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous Dichloromethane (DCM).

  • Causality: DIPEA acts as a non-nucleophilic proton sponge. It absorbs the HCl generated during the reaction, preventing the target amine from becoming protonated and unreactive.

Step 3: Catalytic Priming

  • Action: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

  • Causality: DMAP acts as a nucleophilic catalyst, forming the N-acylpyridinium intermediate that forces the coupling of sterically hindered amines.

Step 4: Electrophile Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (1.2 eq) in anhydrous DCM and add dropwise over 15 minutes.

  • Causality: The coupling reaction is highly exothermic. Adding the acid chloride at 0 °C prevents localized heating, which can lead to degradation of the furan ring or promote unwanted side reactions.

Step 5: Reaction Monitoring

  • Action: After 2 hours, withdraw a 10 µL aliquot, quench into 100 µL of anhydrous methanol, and analyze via LCMS.

  • Causality: Validates the presence of intact electrophile (visible as the methyl ester) versus hydrolyzed byproduct (visible as the carboxylic acid).

Step 6: Aqueous Workup

  • Action: Quench the main reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl, followed by brine. Dry over Na₂SO₄.

  • Causality: The 1M HCl wash is critical; it protonates the DMAP and excess DIPEA, pulling them into the aqueous layer and leaving the pure, neutral amide in the organic phase.

References

  • ResearchGate Community. "What should I reconsider in my experiment for acyl chloride to be formed?" ResearchGate. Available at:[Link]

  • Wikipedia Contributors. "2-Furoyl chloride." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of acyl chlorides." Organic Chemistry Portal. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for purity analysis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride

Title: Comparative Guide: HPLC Method Validation for Purity Analysis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride Executive Summary As a Senior Application Scientist, I frequently encounter the analytical pitfa...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: HPLC Method Validation for Purity Analysis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical pitfall of quantifying highly reactive pharmaceutical intermediates. 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride[1] is a prime example: an electrophilic acyl chloride that aggressively reacts with protic solvents and ambient moisture. This guide objectively compares analytical strategies for its purity determination, demonstrating why pre-column derivatization combined with Reversed-Phase HPLC (RP-HPLC) is the only scientifically rigorous approach that satisfies the updated ICH Q2(R2) validation guidelines[2].

The Analytical Challenge & Causality

The core issue in analyzing 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride lies in its fundamental chemical reactivity. The acyl chloride functional group (-COCl) is highly susceptible to nucleophilic attack.

When subjected to direct RP-HPLC, the aqueous mobile phase acts as a nucleophile, causing rapid on-column hydrolysis. This converts the target analyte into 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid during the chromatographic run. Causality: This on-column degradation manifests as split peaks, severe tailing, and non-reproducible retention times, making accurate quantitation impossible. To arrest this reactivity, we must intentionally quench the acyl chloride using anhydrous methanol prior to injection, converting it into a chemically stable methyl ester[3].

ReactionPathway AC 5-(2-Methyl-4-nitrophenyl) furan-2-carbonyl chloride (Reactive API) Water Aqueous Mobile Phase (Direct RP-HPLC) AC->Water Exposure MeOH Anhydrous Methanol (Pre-column Derivatization) AC->MeOH Quenching Acid 5-(2-Methyl-4-nitrophenyl) furan-2-carboxylic acid (Hydrolysis Artifact) Water->Acid Rapid Hydrolysis (On-column) Ester Stable Methyl Ester Derivative (Accurate Analysis) MeOH->Ester Esterification (Pre-column)

Reaction pathways of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride in HPLC analysis.

Methodological Comparison: Evaluating Alternative Approaches

To establish the optimal protocol, we must evaluate the proposed derivatization method against common, yet flawed, alternatives.

  • Alternative 1: Direct RP-HPLC (No Derivatization)

    • Mechanism: Dissolving the sample in an aprotic solvent (e.g., acetonitrile) and injecting directly into an aqueous/organic gradient.

    • Performance: Poor. Hydrolysis occurs instantly upon contact with the mobile phase.

    • Verdict: Fails ICH Q2(R2) specificity and precision criteria due to continuous degradation during elution[2].

  • Alternative 2: Normal Phase HPLC (NPHPLC)

    • Mechanism: Utilizing non-aqueous mobile phases (e.g., Hexane/Ethyl Acetate) and a bare silica stationary phase to prevent hydrolysis entirely.

    • Performance: Moderate. While the acid chloride remains intact, NPHPLC struggles to resolve polar process impurities. Furthermore, bare silica columns are highly sensitive to trace ambient moisture, leading to severe retention time drift.

    • Verdict: Lacks the robustness and resolution required for rigorous, reproducible purity profiling.

  • Proposed Method: Pre-column Derivatization RP-HPLC

    • Mechanism: Quenching the acid chloride with anhydrous methanol to form a stable methyl ester[3], followed by standard RP-HPLC.

    • Performance: Excellent. The methyl ester is completely stable in aqueous mobile phases, retains the original chromophore for UV detection, and provides sharp, symmetrical peaks.

    • Verdict: Fully compliant with ICH Q2(R2) and ICH Q14 risk-based development frameworks[4].

Quantitative Data Presentation

The following table summarizes the expected validation performance of each approach based on rigorous ICH Q2(R2) criteria.

Validation Parameter (ICH Q2(R2))Direct RP-HPLCNormal Phase HPLCDerivatization RP-HPLC (Proposed)
Specificity Fails (Co-elution with hydrolysis artifacts)Marginal (Poor polar impurity resolution)Passes (Baseline resolution > 1.5)
Precision (%RSD) > 10.0% (Highly variable)3.0% - 5.0%< 1.0%
Accuracy (Recovery) < 60% (Loss due to degradation)90% - 95%98% - 102%
Robustness FailsFails (Sensitive to ambient humidity)Passes (Stable derivative)
LOD / LOQ Undeterminable~ 50 ppm / 150 ppm~ 5 ppm / 15 ppm

Experimental Protocol: Pre-column Derivatization & RP-HPLC

To ensure a self-validating system that guarantees data integrity, the following protocol incorporates built-in suitability checks.

Step 1: Derivatization (Sample Preparation)

  • Accurately weigh 10.0 mg of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride standard/sample into a dry 10 mL volumetric flask.

  • Dissolve the compound in 2.0 mL of anhydrous acetonitrile. (Causality: Ensure water content in the solvent is < 50 ppm to prevent premature hydrolysis before the quenching agent is introduced).

  • Add 2.0 mL of anhydrous methanol to initiate the esterification reaction[3].

  • Stir the mixture at ambient temperature (20-25°C) for exactly 15 minutes. (Causality: This specific duration ensures 100% conversion of the acyl chloride to the methyl ester without inducing secondary transesterification side reactions).

  • Dilute to volume (10 mL) with the initial HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).

Step 2: HPLC Conditions

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm (Provides optimal hydrophobic retention for the methyl ester).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses the ionization of any residual carboxylic acid impurities, ensuring sharp, non-tailing peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST) - The Self-Validating Mechanism Prior to running analytical samples, inject a resolution mixture containing the derivatized target (methyl ester) and the known hydrolysis impurity (5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid).

  • Requirement: Resolution ( Rs​ ) between the acid and the ester must be ≥2.0 . The tailing factor ( Tf​ ) for the ester must be ≤1.5 . If these parameters fail, the system is not validated for that specific run, preventing the generation of erroneous data.

Validation Framework: Adhering to ICH Q2(R2)

Validating this method requires demonstrating that the derivatization is quantitative and that the subsequent chromatography is reliable. Under the revised ICH Q2(R2) and Q14 guidelines[4], we adopt a lifecycle and risk-based approach.

ValidationWorkflow Step1 Method Development (Solvent Selection & Quenching) Step2 Derivatization Optimization (Reaction Time & Yield) Step1->Step2 Step3 ICH Q2(R2) Validation Execution Step2->Step3 Sub1 Specificity & Range Step3->Sub1 Sub2 Accuracy & Precision Step3->Sub2 Sub3 Robustness (Risk-based) Step3->Sub3 Step4 Routine QC Analysis Sub1->Step4 Sub2->Step4 Sub3->Step4

ICH Q2(R2) aligned method validation workflow for derivatized acid chlorides.

  • Specificity: By comparing the chromatogram of the derivatized sample against a blank (methanol + acetonitrile) and known process impurities, we prove the methyl ester peak is free from interference[2].

  • Linearity & Range: The method must demonstrate a proportional response for the methyl ester from the Reporting Level (e.g., 0.05%) up to 120% of the nominal specification limit.

  • Robustness: Deliberate variations in derivatization time (10 vs. 20 minutes) and methanol volume are tested to prove the quenching step is rugged and not a source of analytical variability[4].

Conclusion

For the purity analysis of reactive acyl chlorides like 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride, direct RP-HPLC is analytically unsound. By leveraging pre-column derivatization with anhydrous methanol, we transform a volatile, moisture-sensitive intermediate into a stable, highly chromophoric methyl ester. This approach not only provides superior chromatographic performance but also strictly aligns with the scientific rigor demanded by ICH Q2(R2) validation standards.

References

  • Title: 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride | CAS 381178-60-5 | SCBT Source: scbt.com URL: 1

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL: 2

  • Title: Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry Source: americanpharmaceuticalreview.com URL: 3

  • Title: Practical Strategies for ICH Q14 and Q2(R2) Compliance | Altasciences Source: altasciences.com URL: 4

Sources

Safety & Regulatory Compliance

Safety

5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly reactive intermediates like 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (CAS 381178-60-5) requires more than just following a checklist; it dema...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive intermediates like 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (CAS 381178-60-5) requires more than just following a checklist; it demands a fundamental understanding of the molecule's reactivity[1]. Acyl chlorides are foundational building blocks in drug discovery, but their high electrophilicity makes them inherently unstable in the presence of moisture, necessitating rigorous operational and disposal protocols.

The following guide provides a comprehensive, self-validating framework for the safe handling, quenching, and disposal of this specific compound, ensuring that your laboratory maintains the highest standards of safety and environmental compliance.

Physicochemical Profile & Mechanistic Hazard Analysis

To design a safe disposal protocol, we must first understand the causality behind the chemical's hazards. 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride features a highly electrophilic carbonyl carbon attached to a good leaving group (chloride).

When exposed to water (even atmospheric moisture), it undergoes rapid nucleophilic acyl substitution. This hydrolysis reaction is highly exothermic and generates the corresponding carboxylic acid alongside hydrogen chloride (HCl) gas [2]. The presence of the nitro group on the phenyl ring also demands careful handling to avoid exposure to strong reducing agents or extreme thermal stress.

Table 1: Quantitative Hazard & Handling Parameters

ParameterSpecification / DataOperational Implication
CAS Number 381178-60-5[1]Ensure accurate logging in chemical inventory systems.
Molecular Weight 265.65 g/mol [1]Used for calculating stoichiometric equivalents during quenching.
Reactivity Water-Reactive, Corrosive[2][3]Must be handled under inert atmosphere (Ar/N2); never dispose of directly into aqueous waste.
Byproducts (Hydrolysis) HCl (gas), Carboxylic AcidRequires active ventilation (fume hood) and acid-gas scrubbing or basic quenching.
Storage Cool, dry, well-ventilated[2]Store in a desiccator or under inert gas to prevent degradation and pressure buildup.

Operational Disposal Workflow

Disposal strategies for acyl chlorides are dictated by volume. Bulk quantities should never be quenched in-house due to the risk of thermal runaway and uncontrollable gas evolution. In-house quenching is strictly reserved for trace residues, empty containers, or reaction workups.

DisposalWorkflow Start Waste Generation: 5-(2-Methyl-4-nitrophenyl) furan-2-carbonyl chloride Decision Volume Assessment Start->Decision Bulk Bulk Reagent (> 1g or intact container) Decision->Bulk High Volume Residue Trace Residues / Contaminated Glassware Decision->Residue Low Volume EHS EHS Hazardous Waste Collection (Lab Pack) Bulk->EHS Quench In-Hood Quenching (Solvolysis with MeOH/Base) Residue->Quench Aqueous pH Neutralization & Aqueous Waste Stream Quench->Aqueous Aqueous->EHS Final Disposal

Figure 1: Decision matrix for the disposal of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride.

Step-by-Step Disposal Methodologies

Procedure A: Bulk Chemical Disposal (Preferred Institutional Route)

For expired, degraded, or excess bulk reagent, the safest method is institutional lab-packing. Chemical waste generators must determine classification and consult local regulations[2].

  • Containment: Ensure the original container is tightly sealed. If the cap is compromised, place the entire container inside a larger, chemically compatible secondary container (e.g., a wide-mouth polypropylene jar)[3].

  • Inerting (Optional but Recommended): Flush the secondary container with Argon or Nitrogen before sealing to prevent ambient moisture from reacting with any fugitive vapors.

  • Labeling: Clearly label the outer container with the chemical name, CAS 381178-60-5, and the hazards: "CORROSIVE - WATER REACTIVE - EVOLVES HCl" .

  • Storage: Store in a designated corrosive/water-reactive waste cabinet until collection by Environmental Health and Safety (EHS) personnel[2]. Do not mix with other waste streams[3].

Procedure B: In-Hood Quenching of Trace Residues

When cleaning glassware (e.g., round-bottom flasks, syringes) that contained the acid chloride, direct addition of water will cause violent splattering. Instead, we use a controlled solvolysis method using a less nucleophilic alcohol, followed by basic neutralization.

  • Expertise Insight (Causality): We use methanol or ethanol instead of water for the initial quench because alcohols are less nucleophilic than water, resulting in a slower, more controlled exothermic reaction. The byproduct is an ester and HCl, rather than a carboxylic acid and HCl.

Step-by-Step Protocol:

  • Preparation: Conduct all operations inside a certified chemical fume hood with the sash lowered to a safe working height. Wear appropriate PPE (heavy-duty nitrile or neoprene gloves, lab coat, safety goggles, and a face shield)[2][3].

  • Cooling: Place the contaminated glassware in an ice-water bath. Causality: The ice bath acts as a heat sink, preventing the exothermic solvolysis from boiling the solvent and volatilizing the acid chloride.

  • Dilution: Dilute the trace residue with a small amount of an inert, dry solvent (e.g., anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)). This reduces the concentration of the reactive species.

  • Solvolysis (Quenching): Slowly, dropwise, add an excess of cold methanol or ethanol to the diluted mixture while stirring continuously.

  • Neutralization: Once the addition of alcohol is complete and visible fuming (HCl gas) has ceased, slowly add a cold, saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) dropwise.

    • Self-Validating Step: The evolution of CO2​ bubbles indicates the neutralization of the generated HCl. Continue adding NaHCO3​ until effervescence completely stops.

  • Verification: Test the aqueous layer with pH paper. The system is validated as safe when the pH is between 7 and 9.

  • Final Disposal: Transfer the neutralized biphasic mixture to the appropriate institutional waste carboys (e.g., "Halogenated Organic Waste" if DCM was used, or "Mixed Aqueous/Organic Waste").

Emergency Spill Response

In the event of an accidental spill of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride outside of a controlled reaction vessel:

  • Evacuate and Isolate: Immediately clear the area of personnel and move upwind. The primary immediate danger is inhalation of corrosive HCl vapors generated by ambient humidity[2].

  • Do Not Use Water: Never use water to clean up an acid chloride spill, as this will violently accelerate toxic gas production[2].

  • Containment: Cover the spill with a dry, inert absorbent material such as dry sand, silica gel, or a specialized acid binder[4].

  • Collection: Using non-sparking tools, sweep the absorbed material into a compatible, sealable container for EHS disposal[2][4].

References

Sources

Handling

Personal protective equipment for handling 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride

Comprehensive Operational and Safety Guide: Handling 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride Handling complex heteroaroyl chlorides like 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (CAS: 381178-60-5)...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Safety Guide: Handling 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride

Handling complex heteroaroyl chlorides like 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (CAS: 381178-60-5) requires rigorous adherence to moisture-free protocols and advanced safety measures. As an electrophilic acid chloride, this compound is highly susceptible to nucleophilic attack. Exposure to ambient moisture triggers rapid, exothermic hydrolysis, yielding 5-(2-methyl-4-nitrophenyl)furan-2-carboxylic acid and toxic hydrogen chloride (HCl) gas[1].

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the safe handling, reaction execution, and disposal of this reactive intermediate.

Chemical Profile & Hazard Causality

Understanding the quantitative and qualitative properties of this compound is the first step in risk mitigation. The generation of HCl gas in a sealed vessel causes catastrophic pressure build-up, while contact with human tissue triggers immediate thermal and chemical burns[1][2].

Table 1: Quantitative Data and Operational Implications

PropertyValueOperational Implication
CAS Number 381178-60-5Unique identifier for SDS cross-referencing and inventory logging.
Molecular Formula C12H8ClNO4High heteroatom content; generates corrosive HCl upon degradation.
Molecular Weight 265.65 g/mol Requires precise stoichiometric calculation for safe quenching equivalents.
Hydrolysis Exotherm HighMandates continuous cooling (0–5°C) during all handling and quenching operations[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly reactive acid chlorides. The following matrix outlines the required gear and the mechanistic causality behind each choice[4].

Table 2: Required PPE and Causality

PPE CategorySpecificationCausality (Why it is required)
Eye/Face Non-vented splash goggles + Full face shieldProtects against lachrymatory HCl vapors and shields the face from violent exothermic splattering[4].
Hand Protection Inner Nitrile + Outer Neoprene or Butyl RubberAcid chlorides rapidly permeate thin latex and standard nitrile. Neoprene provides a robust, validated chemical barrier against corrosive permeation[4].
Body Protection Flame-Retardant (FR) Lab Coat + Chemical ApronProtects against corrosive degradation of clothing. FR materials prevent ignition if an exothermic reaction ignites flammable aprotic solvents.
Respiratory Class II Type B Fume Hood or GloveboxCaptures corrosive HCl off-gassing and prevents inhalation of toxic fumes. Never handle on an open bench[1].

Operational Workflow: Inert-Atmosphere Handling

To prevent premature degradation and hazardous outgassing, 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride must be handled under strictly anhydrous conditions.

Step-by-Step Handling Methodology:

  • Glassware Preparation: Bake all reaction flasks and syringes at 120°C for a minimum of 2 hours. Cool the equipment under a continuous stream of dry Nitrogen (N₂) or Argon (Ar)[2].

  • Weighing & Transfer: Weigh the solid compound inside an inert-atmosphere glovebag or a purged analytical balance enclosure. Dissolve the solid in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Sealed Transfer: Transfer the dissolved acid chloride into the main reaction vessel using a cannula or a gas-tight syringe. Causality: This prevents atmospheric moisture from initiating hydrolysis during transfer.

  • Reaction Execution: Equip the reaction flask with a pressure-equalizing dropping funnel and a nitrogen bubbler. Maintain the reaction vessel in an ice bath (0–5°C) to control the exothermic nature of the nucleophilic acyl substitution.

  • System Validation: Observe the nitrogen bubbler. A steady, controlled bubbling indicates safe venting of displaced gases. Violent or rapid bubbling indicates the reaction is proceeding too fast, requiring immediate additional cooling.

OperationalWorkflow Start Verify Fume Hood & PPE Purge Purge Glassware (N2/Ar) Start->Purge Weigh Weigh Compound (Glovebag) Purge->Weigh Transfer Transfer via Syringe/Cannula Weigh->Transfer React Execute Reaction (< 5°C) Transfer->React Quench Quench Residuals (MeOH) React->Quench

Caption: Standard inert-atmosphere workflow for handling reactive acid chlorides safely.

Quenching and Disposal Protocol

Critical Warning: Never dispose of unquenched acid chlorides directly into aqueous waste streams. Direct water addition is violently exothermic and rapidly volatilizes massive amounts of HCl gas[2][3].

Alcoholysis is the preferred laboratory method. By quenching with an alcohol (methanol or ethanol), the reactive acid chloride is converted into a stable ester, releasing heat and HCl at a significantly more controllable rate[3].

Step-by-Step Quenching Methodology:

  • Cooling: Transfer the residual 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride to a large round-bottom flask. Submerge the flask entirely in an ice-water bath (0–5°C).

  • Dilution: Dilute the residue with an inert, dry solvent (e.g., anhydrous THF) to reduce the concentration and thermal density of the mixture.

  • Alcohol Addition: Using an addition funnel, add a 5-fold molar excess of cold Methanol dropwise. Causality: The slow addition controls the kinetics of the esterification, preventing thermal runaway[3].

  • Agitation: Stir the mixture continuously for 30–60 minutes under a nitrogen sweep.

  • Neutralization: Once the reaction has cooled to room temperature, slowly add 1M Sodium Bicarbonate (NaHCO₃) dropwise to neutralize the generated HCl.

  • System Validation: Use pH indicator paper to confirm the aqueous phase has reached a stable pH of 7–8. If it is still acidic, continue adding NaHCO₃.

  • Waste Segregation: Separate the layers using a separatory funnel. Dispose of the organic layer in a "Halogenated Organic Waste" container, and the aqueous layer in a "Basic Aqueous Waste" container[5].

QuenchProtocol Residue Isolate Acid Chloride Residue Cool Cool to 0-5°C (Ice Bath) Residue->Cool Dilute Dilute with Inert Solvent Cool->Dilute AddAlcohol Dropwise Addition of Methanol Dilute->AddAlcohol Stir Stir 30 min (Monitor Temp) AddAlcohol->Stir Neutralize Neutralize with 1M NaHCO3 Stir->Neutralize Dispose Transfer to Waste Containers Neutralize->Dispose

Caption: Step-by-step alcoholysis quenching and neutralization pathway for acid chloride disposal.

Emergency Spill Response

In the event of an accidental spill, rapid and correct intervention is required to prevent inhalation injuries and equipment corrosion.

  • Evacuation: If a large spill occurs outside the fume hood, evacuate the laboratory immediately. Ambient humidity will instantly react with the compound to generate a toxic HCl cloud.

  • Prohibited Actions: Do NOT use water to clean the spill. Do NOT use combustible organic materials like paper towels, as the heat of hydrolysis can cause ignition[6].

  • Absorption: Smother the spill completely with a dry, inert, calcined absorbent (e.g., dry sand, Oil-Dry, or a commercial acid neutralizer containing sodium carbonate)[4][6].

  • Collection & Validation: Using a non-sparking plastic scoop, transfer the absorbed mixture into a heavy-duty polyethylene hazardous waste bag. Validation: Seal the bag and monitor for heat generation for 15 minutes before final labeling as "Corrosive Acid Chloride Waste"[6].

References

  • BASF. "Acid Chlorides and Chloroformates - Safety and Handling." basf.com.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 5-(2,5-Dichlorophenyl)furan-2-carbonyl chloride." thermofisher.com.
  • Case Western Reserve University. "Laboratory Safety Manual." case.edu.
  • Yufeng. "How to Quench Acid Chlorides? 5 Key Methods for Safe Handling." yufenggp.com.
  • Boston University. "Chemical Waste Management Guide | Environmental Health & Safety." bu.edu.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride
Reactant of Route 2
5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride
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